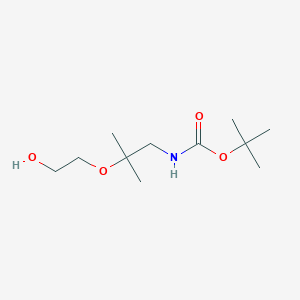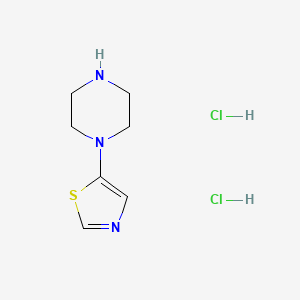
3-Methoxy-5-vinylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-5-vinylisoxazole: is an organic compound characterized by the presence of a methoxy group and a vinyl group attached to an isoxazole ring. Isoxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-vinylisoxazole typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a [3+2] cycloaddition reaction between nitrile oxides and alkynes.
Introduction of Methoxy Group: The methoxy group can be introduced via methylation of a hydroxyl group on the isoxazole ring using methyl iodide and a base such as potassium carbonate.
Vinyl Group Addition: The vinyl group can be introduced through a Heck reaction, where a halogenated isoxazole reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. This often includes:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.
Catalyst Optimization: Employing highly active and selective catalysts to improve reaction rates and product selectivity.
Purification Techniques: Implementing advanced purification methods such as chromatography and crystallization to achieve high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-5-vinylisoxazole can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: The isoxazole ring can be reduced to form isoxazolines or isoxazolidines using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Sodium hydride (NaH), methyl iodide (CH₃I).
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Isoxazolines, isoxazolidines.
Substitution: Various substituted isoxazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-5-vinylisoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Methoxy-5-vinylisoxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The vinyl group can participate in covalent bonding with nucleophilic sites on proteins, while the methoxy group can influence the compound’s solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
3-Methoxy-5-vinylisoxazole can be compared with other isoxazole derivatives:
3-Methoxy-5-phenylisoxazole: Similar structure but with a phenyl group instead of a vinyl group, leading to different chemical reactivity and biological activity.
3-Methoxy-5-methylisoxazole: Contains a methyl group, which affects its steric and electronic properties compared to the vinyl group.
5-Vinylisoxazole: Lacks the methoxy group, resulting in different solubility and reactivity profiles.
The uniqueness of this compound lies in the combination of the methoxy and vinyl groups, which confer distinct chemical and biological properties not found in other isoxazole derivatives.
Eigenschaften
Molekularformel |
C6H7NO2 |
|---|---|
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
5-ethenyl-3-methoxy-1,2-oxazole |
InChI |
InChI=1S/C6H7NO2/c1-3-5-4-6(8-2)7-9-5/h3-4H,1H2,2H3 |
InChI-Schlüssel |
JFQUCBPDGBNXHY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NOC(=C1)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


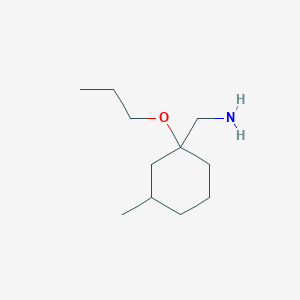
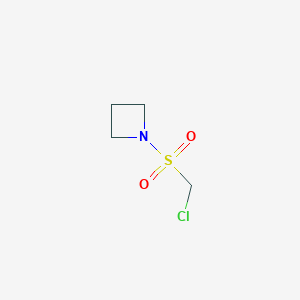

![Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate](/img/structure/B13544415.png)
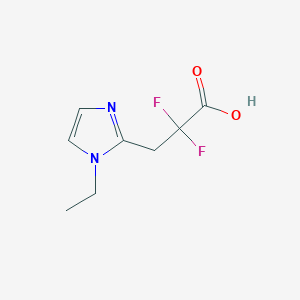
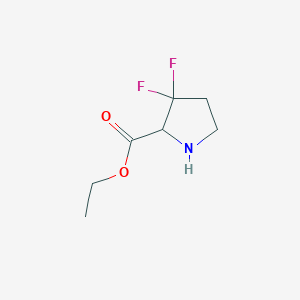
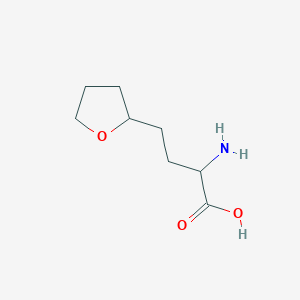

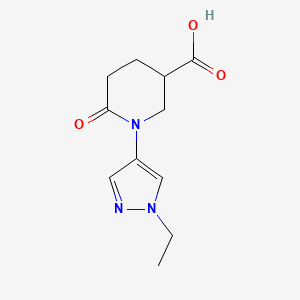
![2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B13544443.png)
![3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13544445.png)

